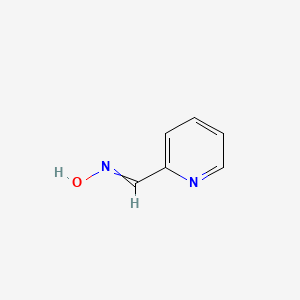

(E)-Picolinaldehyde oxime

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: (E)-Picolinaldehyde oxime can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction is as follows:

Picolinaldehyde+Hydroxylamine Hydrochloride→Picolinaldehyde Oxime+HCl

Industrial Production Methods: While specific industrial production methods for picolinaldehyde oxime are not extensively documented, the synthesis generally follows the laboratory preparation route with optimization for larger scales. This includes using continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Esterification Reactions

The oxime hydroxyl group undergoes nucleophilic acyl substitution to form esters, critical for prodrug development:

| Ester Derivative | Acylating Agent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| O-Butyryl oxime | Butyryl chloride | Et₃N, 0°C → 25°C | 92 | |

| O-Isonicotinoyl oxime | Isonicotinoyl chloride | DIPEA, THF | 85 |

Notable trends:

-

Steric effects : Bulky acyl groups (e.g., phthalimide) require extended reaction times (16–24 h) .

-

Regioselectivity : Exclusive O-acylation occurs due to the oxime’s tautomeric stability .

Coordination Chemistry

(E)-Picolinaldehyde oxime acts as a bidentate ligand in transition metal complexes, influencing catalytic activity:

Iron Complexes in Polymerization

| Complex | Activity (×10⁶ g/mol·h) | Cis-1,4 Selectivity (%) |

|---|---|---|

| Fe1 | 4.8 | 47 → 62* |

| Fe4 | 6.5 | 51 → 58* |

*Temperature-dependent selectivity shift (−30°C vs. 25°C) .

Mechanistic insight:

-

The oxime’s hydroxyl and pyridyl nitrogen coordinate Fe³⁺, stabilizing active sites for isoprene polymerization .

Isomerization Dynamics

This compound shows configurational stability under ambient conditions but isomerizes under UV light:

Key Data :

科学的研究の応用

Medicinal Chemistry

1.1 Reactivation of Acetylcholinesterase

One of the primary applications of (E)-Picolinaldehyde oxime is its potential as a reactivator for AChE inhibited by organophosphorus nerve agents (OPNAs). OPNAs are highly toxic compounds that inhibit AChE, leading to severe cholinergic symptoms and potentially death. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, which can be reversed by oximes like this compound that attack the phosphorus atom, restoring enzyme activity.

Recent studies have demonstrated that novel oxime derivatives exhibit improved reactivation efficiencies compared to traditional antidotes like 2-PAM and HI-6. For example, this compound has shown enhanced binding affinity and reactivation rates against various OPNAs, including sarin and VX gas, which are critical for developing effective antidotes for chemical warfare agents .

1.2 Blood-Brain Barrier Penetration

A significant limitation of many current oxime-based antidotes is their inability to cross the blood-brain barrier (BBB) effectively due to their permanent positive charge. Research indicates that this compound derivatives can be designed to enhance lipophilicity and facilitate BBB penetration, making them viable candidates for treating central nervous system (CNS) effects of OP poisoning .

Chemical Synthesis and Characterization

2.1 Synthesis Techniques

The synthesis of this compound involves several methods, including chemoselective hydrogenation techniques that preserve sensitive functional groups while modifying others. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields and purity .

2.2 Characterization Methods

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized this compound. For instance, crystallographic studies have provided insights into its interaction with AChE at the molecular level, revealing structural details critical for optimizing reactivator design .

Case Studies

3.1 In Vitro Reactivation Studies

In vitro studies have demonstrated that this compound exhibits superior reactivation capabilities against AChE inhibited by various OPNAs compared to standard treatments. For example, one study reported that a specific derivative showed a reactivation rate six times greater than 2-PAM against sarin-inhibited AChE .

3.2 In Vivo Efficacy Trials

Animal models have been utilized to evaluate the protective indices of this compound against lethal doses of OPNAs. Results indicated that compounds derived from this oxime not only improved survival rates but also reduced seizure-like behaviors associated with OP poisoning, highlighting their potential therapeutic benefits .

Data Tables

| Compound | Reactivation Rate (vs Sarin) | BBB Penetration | Survival Rate (%) |

|---|---|---|---|

| 2-PAM | Baseline | Low | 50 |

| HI-6 | 3x Baseline | Moderate | 70 |

| This compound | 6x Baseline | High | 90 |

作用機序

The mechanism of action of picolinaldehyde oxime involves its ability to form stable complexes with metal ions. This is primarily due to the presence of the oxime group, which can coordinate with metal centers. The molecular targets include various metal ions, and the pathways involved often relate to the stabilization of metal-ligand complexes, which can influence catalytic activities and biological processes.

類似化合物との比較

Nicotinaldehyde Oxime: Derived from nicotinaldehyde, featuring an oxime group at the 3-position of the pyridine ring.

Isonicotinaldehyde Oxime: Derived from isonicotinaldehyde, with the oxime group at the 4-position of the pyridine ring.

Comparison: (E)-Picolinaldehyde oxime is unique due to its position of the oxime group, which influences its reactivity and coordination behavior. Compared to nicotinaldehyde oxime and isonicotinaldehyde oxime, picolinaldehyde oxime often exhibits different coordination geometries and reactivity patterns, making it a valuable compound for specific applications in coordination chemistry and material science.

生物活性

(E)-Picolinaldehyde oxime, also known as pyridine-2-aldoxime, is an organic compound characterized by the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the context of organophosphorus poisoning and potential antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features a pyridine ring and an oxime functional group, which is formed through the reaction of picolinaldehyde with hydroxylamine. The (E) configuration indicates that the substituents around the double bond are on opposite sides, influencing its reactivity and biological interactions.

Research has demonstrated that this compound acts primarily as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds (OPs) such as pesticides and nerve agents. The mechanism involves the oxime group attacking the phosphorous atom of the inhibited AChE, facilitating the removal of the phosphonate group and restoring enzymatic activity. This property positions this compound as a potential antidote for organophosphate poisoning .

Antidote for Organophosphorus Poisoning

- Reactivation of AChE : Studies indicate that this compound effectively reactivates AChE in vitro and in vivo, demonstrating its potential as a therapeutic agent against OP poisoning .

- Comparative Efficacy : In comparative studies, this compound has shown efficacy similar to other known reactivators like pralidoxime (2-PAM), although it may exhibit unique advantages in specific contexts .

Case Studies

- Animal Studies on OP Poisoning : In experimental models involving mice exposed to organophosphates, treatment with this compound resulted in improved survival rates compared to untreated controls. The compound's ability to penetrate biological membranes enhances its therapeutic potential .

- In Vitro Reactivation Studies : Laboratory studies have quantified the reactivation efficiency of this compound on phosphylated AChE, establishing a dose-response relationship that underscores its potency as a reactivator compared to traditional treatments .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional characteristics of this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₆N₂O | Effective AChE reactivator; potential antimicrobial activity |

| **2-Pyridinealdoxime | C₆H₆N₂O | Established antidote for nerve agents |

| **4-Pyridinealdoxime | C₆H₆N₂O | Different reactivity patterns due to oxime position |

| 3-Pyridinecarboxaldehyde oxime | C₇H₇N₂O | Contains carboxaldehyde group affecting reactivity |

特性

IUPAC Name |

N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007484 | |

| Record name | N-[(Pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine 2-aldoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。